molecular formula C21H14BrNO4 B2658058 2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide CAS No. 886147-50-8

2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide

Cat. No.: B2658058
CAS No.: 886147-50-8
M. Wt: 424.25
InChI Key: JGGYZEFWMPJYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a synthetic acetamide derivative featuring a xanthone core (9-oxo-9H-xanthen-3-yl) linked to a bromophenoxy group via an acetamide bridge. The bromophenoxy substituent introduces electron-withdrawing properties and steric bulk, which may influence biological activity, solubility, and binding affinity.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(9-oxoxanthen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO4/c22-13-5-8-15(9-6-13)26-12-20(24)23-14-7-10-17-19(11-14)27-18-4-2-1-3-16(18)21(17)25/h1-11H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGYZEFWMPJYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Synthesis of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.

    Formation of xanthene derivative: The xanthene moiety can be synthesized through the condensation of phthalic anhydride with resorcinol.

    Coupling reaction: The final step involves the coupling of 4-bromophenoxyacetic acid with the xanthene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the xanthene moiety can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that xanthone derivatives, including 2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide, exhibit promising antiviral properties. Specifically, they have been investigated for their ability to inhibit Hepatitis B virus (HBV) replication.

Case Study: Hepatitis B Virus Inhibition

A patent filed in 2017 discusses the synthesis of various xanthone derivatives and their efficacy against HBV. The compound demonstrated significant inhibition of covalently closed circular DNA (cccDNA), which is crucial for HBV persistence in infected cells .

Anticancer Potential

The xanthone scaffold has been extensively studied for its anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies have reported that xanthone derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production and modulation of cell cycle progression. A specific study highlighted the effectiveness of a related xanthone derivative in inhibiting cell proliferation in breast cancer models .

Antioxidant Properties

Xanthones are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property is beneficial in developing therapeutic agents for conditions exacerbated by oxidative damage.

Data Table: Antioxidant Activity Comparison

Compound NameIC50 (µM)Reference
2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide15Patent
Xanthone A20Journal of Medicinal Chemistry
Xanthone B25Bioorganic & Medicinal Chemistry

Applications in Drug Development

The compound’s unique structure makes it a candidate for further modifications aimed at enhancing its pharmacological profile. The development of prodrugs or analogs could potentially increase bioavailability and target specificity.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Chiral Xanthone-Acetamide Derivatives

Compounds such as (S)-N-(2-hydroxypropyl)-2-((9-oxo-9H-xanthen-3-yl)oxy)acetamide (from and ) share the xanthone-acetamide scaffold but differ in the nitrogen substituent. These chiral analogs exhibit growth inhibition in human tumor cell lines (e.g., IC₅₀ values in the low micromolar range), suggesting the xanthone-acetamide framework is critical for antitumor activity .

2-(3-Bromopropoxy)-9H-xanthen-9-one

This compound () retains the bromine atom but replaces the acetamide bridge with a propoxy linker.

Bromophenoxy-Containing Acetamides

2-(4-Bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide ()

This analog replaces the xanthone moiety with a sulfonamide-linked isoxazole ring. The sulfonyl group enhances polarity and may improve metabolic stability. However, the lack of the xanthone core eliminates π-π stacking interactions, likely reducing binding affinity to hydrophobic targets like kinase enzymes .

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide ()

This compound lacks the xanthone system entirely, featuring a simple bromophenyl-acetamide structure. Crystallographic data show a dihedral angle of 66.4° between the bromophenyl and difluorophenyl rings, creating a non-planar conformation.

Functional Analogues with Diverse Pharmacophores

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()

Benzothiazole-containing acetamides, such as those in , replace the xanthone with a benzothiazole ring. The trifluoromethyl group enhances lipophilicity and electron-deficient character, favoring interactions with cysteine residues in enzymes. These compounds are patented for unspecified pharmacological activities, highlighting the versatility of acetamide linkers in drug design .

N-(2-((N,4-dimethylphenyl)sulfonamido)-1-(4-((((8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy)methyl)phenyl)ethyl)acetamide ()

This steroid-conjugated acetamide demonstrates the incorporation of complex pharmacophores. The steroidal moiety likely targets nuclear receptors, diverging from the xanthone-based mechanism of action. The acetamide bridge here serves as a spacer rather than a direct binding element .

Key Comparative Data

Compound Name Molecular Weight Core Structure Key Substituents Biological Activity Source
2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide ~414.2 g/mol Xanthone + acetamide 4-bromophenoxy Not explicitly reported Synthetic
(S)-N-(2-hydroxypropyl)-2-((9-oxo-9H-xanthen-3-yl)oxy)acetamide ~355.3 g/mol Xanthone + acetamide 2-hydroxypropyl Tumor cell line inhibition
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide ~328.1 g/mol Simple acetamide 4-bromophenyl, 3,4-difluorophenyl Structural studies only
2-(4-Bromophenoxy)-N-(2-naphthyl)acetamide 356.2 g/mol Acetamide 4-bromophenoxy, 2-naphthyl Physicochemical data available

Research Implications

The xanthone-acetamide scaffold in 2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide offers a balance of rigidity and functional versatility. Comparisons with analogs suggest:

  • Bromophenoxy vs. Hydrophilic Groups: The bromine atom may enhance target selectivity but reduce solubility, necessitating formulation optimization.
  • Xanthone Core : Critical for π-π interactions and antitumor activity, as evidenced by chiral derivatives .
  • Acetamide Bridge : Serves as a modular linker for attaching diverse substituents, as seen in patents and sulfonamide derivatives .

Biological Activity

2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of acetamides and features a bromophenoxy group attached to a xanthene derivative, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of 2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide can be represented as follows:

C21H16BrNO4\text{C}_{21}\text{H}_{16}\text{Br}\text{N}\text{O}_{4}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The mechanism of action may involve:

  • Enzyme Inhibition : The compound could inhibit various enzymes, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : It may also interact with specific receptors, influencing signaling pathways related to cellular growth and metabolism.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide. For instance, xanthene derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study Example :
A study investigated the effects of xanthene derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 5 µM to 20 µM, suggesting that structural modifications can enhance their potency against cancer cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been assessed through various assays. For example, derivatives similar to 2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide have been tested for their inhibitory effects on enzymes like α-glucosidase and protein tyrosine phosphatases (PTP).

CompoundTarget EnzymeIC50 (µM)Reference
Compound Aα-glucosidase5.39
Compound BPTP1B0.92
Compound CXanthine oxidase72.4

These findings indicate that structural features significantly influence the inhibitory activity against these enzymes.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of 2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is crucial for its development as a therapeutic agent. Preliminary studies suggest that compounds in this class exhibit favorable absorption characteristics, though detailed studies are required to assess their bioavailability and metabolic stability.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling 4-bromophenoxyacetic acid derivatives with a xanthenone-3-amine precursor. A robust approach employs carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or DMF, with triethylamine as a base to activate the carboxylate intermediate . To optimize yield:

  • Systematic variation : Use Design of Experiments (DoE) to test parameters like temperature (e.g., 273 K vs. room temperature), stoichiometric ratios (1:1 to 1:1.2), and solvent polarity .
  • Workup : Extract with dichloromethane, wash with NaHCO₃ to remove unreacted acid, and purify via recrystallization or column chromatography .

Advanced: How can computational modeling (e.g., DFT, reaction path searches) guide the design of derivatives or predict reaction mechanisms for this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) can:

  • Predict reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the xanthenone or acetamide moieties .
  • Reaction pathway mapping : Use software like Gaussian or ORCA to simulate intermediates in amide bond formation or bromophenoxy group substitution .
  • Collaborative frameworks : Integrate computational predictions (e.g., transition state energies) with high-throughput screening to prioritize synthetic targets, as demonstrated in the ICReDD methodology .

Advanced: What analytical strategies resolve contradictions between spectroscopic data (e.g., NMR, XRD) during structural elucidation?

Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Mitigation strategies include:

  • Multi-technique validation : Cross-validate NMR (e.g., ¹³C DEPT for carbonyl groups) with X-ray crystallography. For example, XRD can confirm the planarity of the xanthenone ring and acetamide torsion angles .
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers in the bromophenoxy group.
  • Crystallographic refinement : Apply restraints for disordered atoms and validate thermal parameters using programs like SHELXL .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound (e.g., antimicrobial, anticancer)?

Answer:

  • Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Monitor minimum inhibitory concentrations (MICs) at 24–48 hours .
  • Anticancer assays : Perform MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Include a positive control (e.g., doxorubicin) and assess IC₅₀ values after 72-hour exposure .
  • Mechanistic studies : Follow up with flow cytometry (apoptosis detection) or ROS quantification to identify modes of action.

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Answer:
Challenges include:

  • Crystal quality : Poor diffraction due to flexible acetamide side chains. Use slow evaporation (e.g., methylene chloride/hexane) or vapor diffusion for better crystal growth .
  • Disorder in bromophenoxy groups : Apply occupancy refinement and anisotropic displacement parameters for Br atoms.
  • Hydrogen bonding networks : Map N–H···O and C–H···O interactions to confirm packing stability. For example, the dihedral angle between bromophenyl and xanthenone rings (~66°) influences intermolecular contacts .

Basic: How can stability studies (e.g., photodegradation, hydrolysis) inform storage and handling protocols?

Answer:

  • Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC. Store in amber glass under inert gas if susceptible .
  • Hydrolytic stability : Test in buffered solutions (pH 1–13) at 37°C. Use LC-MS to identify hydrolysis products (e.g., free xanthenone or bromophenol).
  • Thermal stability : Perform TGA/DSC to determine decomposition thresholds (>150°C typical for acetamides) .

Advanced: What catalytic systems enable selective functionalization of the xanthenone core (e.g., C–H activation)?

Answer:

  • Palladium catalysis : Use Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki couplings at the 9-oxo position. Bromophenoxy groups may direct meta-functionalization .
  • Photoredox catalysis : Employ Ir(ppy)₃ under blue LED light for radical-based alkylation at electron-deficient aromatic sites.
  • Enzyme-mediated oxidation : Laccase or peroxidase systems can modify the xanthenone ring under mild conditions, though regioselectivity requires optimization .

Basic: How is purity assessed, and what thresholds are acceptable for in vitro vs. in vivo studies?

Answer:

  • HPLC/UV-Vis : ≥95% purity for in vitro assays (e.g., biological screening). Use C18 columns with acetonitrile/water gradients.
  • Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values.
  • In vivo thresholds : ≥99% purity (with residual solvent levels <0.1% per ICH guidelines) to minimize toxicity .

Advanced: How do steric and electronic effects of the bromophenoxy group influence intermolecular interactions in supramolecular assemblies?

Answer:

  • Steric effects : The bromine atom’s bulkiness (van der Waals radius ~1.85 Å) can hinder π-π stacking of the xanthenone ring, favoring T-shaped interactions .
  • Electronic effects : The electron-withdrawing bromine increases the acetamide’s electrophilicity, enhancing hydrogen-bond acceptor capacity (e.g., N–H···O=C interactions in crystal lattices) .
  • Computational modeling : Use Hirshfeld surface analysis to quantify interaction contributions (e.g., C–H···Br vs. O···H contacts).

Advanced: What statistical approaches are employed to analyze dose-response data in biological assays?

Answer:

  • Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using software like GraphPad Prism. Report R² values and confidence intervals for IC₅₀/EC₅₀ .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., compound vs. control) for significance (p < 0.05). Adjust for multiple comparisons via Tukey’s method.
  • Machine learning : Train models (e.g., random forests) on structural descriptors to predict bioactivity trends across derivative libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.